3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.: 2166640-77-1
Cat. No.: VC11492075
Molecular Formula: C6H8O2S
Molecular Weight: 144.19 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2166640-77-1 |
|---|---|
| Molecular Formula | C6H8O2S |
| Molecular Weight | 144.19 g/mol |
| IUPAC Name | 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H8O2S/c7-5(8)6-1-4(6)2-9-3-6/h4H,1-3H2,(H,7,8) |
| Standard InChI Key | DXOVQIIFFSGPKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C1(CSC2)C(=O)O |
Introduction
Structural Characteristics and Physical Properties
Molecular Architecture
The compound’s bicyclo[3.1.0]hexane framework consists of a five-membered ring fused to a three-membered cyclopropane ring, with a sulfur atom at the 3-position and a carboxylic acid group at the 1-position (Figure 1). This rigid structure imposes significant steric constraints, influencing both its reactivity and interactions with biological targets.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2166640-77-1 | |
| Molecular Formula | ||
| Molecular Weight | 144.19 g/mol | |
| IUPAC Name | 3-thiabicyclo[3.1.0]hexane-1-carboxylic acid | |
| Boiling Point | Not Reported | |
| Melting Point | Not Reported |
The absence of reported melting and boiling points underscores the compound’s primary use in controlled research environments rather than industrial applications.
Synthesis and Manufacturing Processes
Cyclization Strategies
A predominant synthetic route involves intramolecular cyclopropanation of diazoacetates derived from cinnamyl alcohols. This method, reported by Organic Letters, employs rhodium(II) catalysts to achieve stereospecific ring closure, yielding the bicyclic framework with high enantiomeric purity . Key steps include:
-
Diazoacetate Preparation: Cinnamyl alcohols are converted to diazoacetates using diazotransfer reagents.
-
Catalytic Cyclopropanation: Rhodium(II) acetate facilitates intramolecular C–H insertion, forming the cyclopropane ring .
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Intramolecular Cyclopropanation | Rh(II) Acetate | 75–85 | High | |
| Domino Sulfa-Michael/Aldol | (S)-Diphenylprolinol | 45–52 | Moderate |
Domino Reaction Approaches
An alternative method utilizes a domino sulfa-Michael/aldol condensation followed by nitrocyclopropanation. This one-pot, four-step process, catalyzed by (S)-diphenylprolinol TMS ether, achieves asymmetric synthesis of functionalized derivatives (e.g., nitrocyclopropanes) . While yields are moderate (27–45%), this approach enables access to enantiomerically enriched analogs for structure-activity studies .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The carboxylic acid group undergoes classical transformations, including:
-
Esterification: Reaction with alcohols under acidic conditions produces esters, useful for prodrug design.
-
Amidation: Coupling with amines via carbodiimide reagents generates amides, enhancing bioavailability.
Ring-Opening Reactions
The strained cyclopropane ring participates in nucleophilic ring-opening reactions. For example, treatment with thiols or amines yields linear thioethers or amino derivatives, respectively . These reactions are critical for modifying the compound’s pharmacokinetic profile.
Applications in Pharmaceutical and Material Sciences
Antibacterial Agents
The bicyclo[3.1.0]hexane core serves as a rigid scaffold in oxazolidinone antibiotics, mimicking natural product architectures. Derivatives exhibit enhanced binding to bacterial ribosomes compared to acyclic analogs .
Enzyme Inhibitors
Functionalized analogs act as inhibitors for proteases and kinases. The sulfur atom’s lone pairs facilitate interactions with catalytic cysteine residues, a mechanism exploited in antiviral drug design.
Table 3: Selected Biological Activities
| Derivative | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Nitrocyclopropane Analog | HIV-1 Protease | 12 | |
| Ester Prodrug | Staphylococcus aureus | 0.5 μg/mL |
Recent Advances and Future Directions
Recent work focuses on asymmetric catalysis to access enantiopure derivatives. The domino reaction methodology by De Risi et al. exemplifies progress in stereocontrolled synthesis . Future research may explore:
-
Photoaffinity Labeling: Incorporating azide groups for target identification.
-
Polymer Chemistry: Utilizing the bicyclic framework as a monomer for high-performance materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume